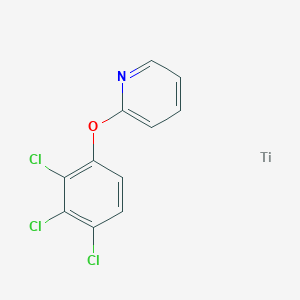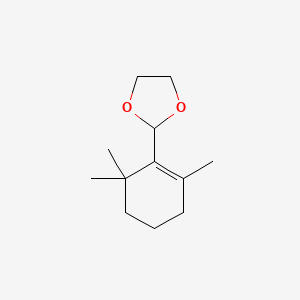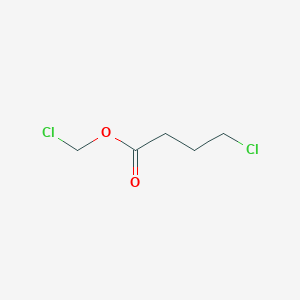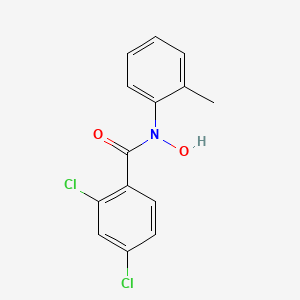![molecular formula C10H9NO2 B14429153 3-[5(n)-3H]Indolylacetic acid CAS No. 82462-44-0](/img/structure/B14429153.png)
3-[5(n)-3H]Indolylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[5(n)-3H]Indolylacetic acid, also known as indole-3-acetic acid, is a naturally occurring plant hormone belonging to the auxin class. It is the most well-known auxin and has been extensively studied by plant physiologists. This compound is a derivative of indole, containing a carboxymethyl substituent. It plays a crucial role in regulating various aspects of plant growth and development, such as cell elongation, cell division, and differentiation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Indole with Glycolic Acid: One method to synthesize 3-[5(n)-3H]Indolylacetic acid involves the reaction of indole with glycolic acid in the presence of a base at 250°C.
Fischer Indole Synthesis: Another method is the Fischer indole synthesis using glutamic acid and phenylhydrazine.
Industrial Production Methods: Industrial production of this compound often involves microbial biosynthesis. Microorganisms such as bacteria and fungi can produce this compound through various biosynthetic pathways, including the indole-3-pyruvate pathway and the tryptophan side chain oxidase pathway .
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: Reduction reactions can convert the compound into indole-3-ethanol.
Substitution: Substitution reactions involving halogens can produce halogenated derivatives of indole-3-acetic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenation reactions often involve reagents like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Indole-3-carboxylic acid.
Reduction: Indole-3-ethanol.
Substitution: Halogenated derivatives of indole-3-acetic acid.
Applications De Recherche Scientifique
3-[5(n)-3H]Indolylacetic acid has a wide range of scientific research applications:
Mécanisme D'action
3-[5(n)-3H]Indolylacetic acid exerts its effects by entering the plant cell nucleus and binding to a protein complex composed of a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). This binding results in the ubiquitination of Aux/IAA proteins, leading to their degradation and subsequent activation of auxin-responsive genes . The molecular targets and pathways involved include the TIR1/AFB receptor complex and the SCF complex .
Comparaison Avec Des Composés Similaires
Indole-3-butyric acid: Another auxin used in plant growth regulation.
Indole-3-acetonitrile: A compound with similar growth-regulating effects but higher efficacy.
2,4-Dichlorophenoxyacetic acid: A synthetic auxin analog used as a herbicide.
Uniqueness: 3-[5(n)-3H]Indolylacetic acid is unique due to its natural occurrence and fundamental role in plant growth and development. Unlike synthetic analogs, it is produced endogenously in plants and has a broader range of physiological effects .
Propriétés
Numéro CAS |
82462-44-0 |
|---|---|
Formule moléculaire |
C10H9NO2 |
Poids moléculaire |
177.19 g/mol |
Nom IUPAC |
2-(6-tritio-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C10H9NO2/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H,5H2,(H,12,13)/i2T |
Clé InChI |
SEOVTRFCIGRIMH-FUPOQFPWSA-N |
SMILES isomérique |
[3H]C1=CC=C2C(=C1)NC=C2CC(=O)O |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl [(3,5-dinitrophenyl)methyl]carbamate](/img/structure/B14429094.png)









